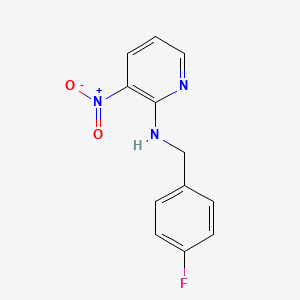
4-(4-Methyl-piperidin-1-yl)-benzonitrile
概要
説明
4-(4-Methyl-piperidin-1-yl)-benzonitrile, also known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various research applications, including neuroscience, pharmacology, and medicinal chemistry.
科学的研究の応用
Antiprotozoal Agents
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a serious gastrointestinal disease with significant global impact. Existing drugs like metronidazole, tinidazole, and ornidazole have limitations due to adverse side effects and drug resistance. Novel ferrocene-substituted pyrimidine-based organometallic compounds, including 4-(4-methylpiperidin-1-yl)benzonitrile, have been synthesized and evaluated. These compounds exhibit excellent solubility, low toxicity, and promising pharmacokinetic properties. Molecular docking studies indicate strong interactions with the target site, positioning them as potential leads for effective antiprotozoal agents .
Pharmacokinetics and ADMET Properties
Assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical during drug development. Researchers investigate the compound’s solubility, permeability, clearance, and oral toxicity. Favorable ADMET profiles contribute to its potential as a drug candidate.
作用機序
Target of Action
The primary target of 4-(4-Methyl-piperidin-1-yl)-benzonitrile is the Macrophage colony-stimulating factor 1 receptor (M-CSF1R) . M-CSF1R is a type of protein known as a tyrosine kinase receptor, which is involved in certain cellular processes, including cell proliferation and differentiation .
Mode of Action
It is believed to interact with its target, the m-csf1r, and modulate its activity . This interaction could lead to changes in the receptor’s function, potentially influencing the processes of cell proliferation and differentiation .
Biochemical Pathways
The biochemical pathways affected by 4-(4-Methyl-piperidin-1-yl)-benzonitrile are likely related to its interaction with the M-CSF1R. The M-CSF1R is involved in several pathways, including those related to cell growth and differentiation . By modulating the activity of this receptor, 4-(4-Methyl-piperidin-1-yl)-benzonitrile could potentially influence these pathways and their downstream effects .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of 4-(4-Methyl-piperidin-1-yl)-benzonitrile’s action would depend on its interaction with the M-CSF1R and the subsequent changes in the receptor’s function . These effects could include alterations in cell proliferation and differentiation, among other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methyl-piperidin-1-yl)-benzonitrile. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with the M-CSF1R . .
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTREFVKULGGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389977 | |
| Record name | 4-(4-Methyl-piperidin-1-yl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85872-87-3 | |
| Record name | 4-(4-Methyl-piperidin-1-yl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




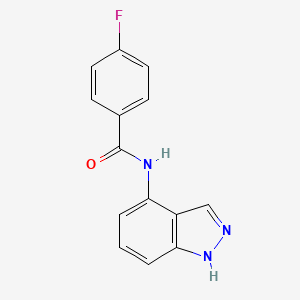
![3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3060713.png)
acetate](/img/structure/B3060715.png)
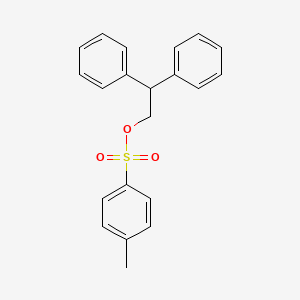
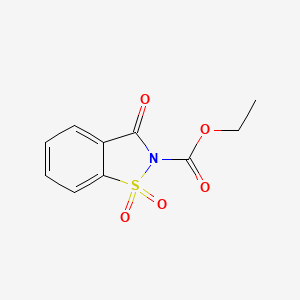
![7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B3060721.png)
![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)
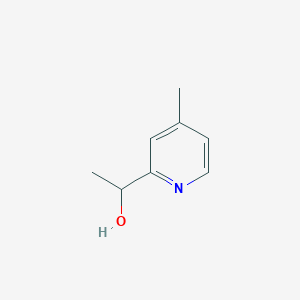

![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)
